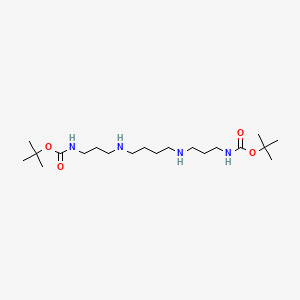
N1,N12-Di-boc-spermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1,N12-Di-boc-spermine” is a spermine derivative. It is a white crystalline powder with a molecular weight of 402.58 . It is also known by its IUPAC name di-tert-butyl ((butane-1,4-diylbis (azanediyl))bis (propane-3,1-diyl))dicarbamate .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H42N4O4 . The InChI code is 1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) .
Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder with a melting point of 52-59°C . It has a molecular weight of 402.6 g/mol . The compound has a topological polar surface area of 101 Ų .
Wissenschaftliche Forschungsanwendungen
Non-viral Gene Delivery Vectors
N1,N12-diacyl spermines have been studied for their efficiency in DNA and siRNA binding, showcasing their potential as non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation. These compounds have shown promise in transfection efficiency and viability in cell lines, including primary skin and cancer cell lines. N1,N12-Dioleoyl spermine, in particular, demonstrated high efficiency in binding to and delivering pDNA and siRNA with notable cell viability, positioning it as a novel, efficient non-viral vector in the presence of serum (Ghonaim, Li, & Blagbrough, 2008).
Antineoplastic Properties
N-alkylated spermine compounds, including N1,N12-dimethylspermine and its ethyl and propyl variants, have demonstrated potent antiproliferative properties against various cancer cell lines. These compounds inhibit cell growth with low IC50 values and have shown potential in increasing the lifespan of mice inoculated with leukemia cells, suggesting their use as antineoplastic agents (Bergeron et al., 1988).
Regulation of Oncoproteins
The polyamine analogue N1,N12-bis(ethyl)spermine has been shown to inhibit cell proliferation by reducing the levels of MYC oncoprotein in colon cancer cell lines. This effect precedes cytostasis and occurs at the post-transcriptional level, highlighting a potential mechanism for the antiproliferative effect of polyamine analogues (Berchtold et al., 1998).
Mitochondrial DNA Depletion
N1,N12-bis(ethyl)spermine analogs have been observed to deplete cellular polyamine pools and selectively reduce mitochondrial DNA content without affecting nuclear DNA, suggesting their role in influencing mitochondrial function and potentially targeting mitochondrial-related diseases or cancer therapies (Vertino et al., 1991).
Boron Neutron Capture Therapy
Boron-containing polyamines, including N1,N12-bis(ethyl)spermine derivatives, have been synthesized for use in boron neutron capture therapy (BNCT) for brain tumors. These compounds have shown rapid uptake by glioma cells and possess the ability to be incorporated into DNA, making them promising agents for BNCT (Cai et al., 1997).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N1,N12-Di-boc-spermine is a spermine linker containing two Boc-protected amino groups . The primary targets of this compound are the cellular activities that are modulated by spermidine, a polyamine . These activities include cellular development and differentiation, stability of DNA, and apoptosis .
Mode of Action
The Boc groups in this compound can be deprotected under mild acidic conditions to form the free amine . This transformation allows the compound to interact with its targets and modulate various cellular activities .
Biochemical Pathways
It is known that spermidine, a polyamine, plays a crucial role in many biological functions, ranging from cell growth, gene regulation, and nucleic acid stabilization to cell proliferation . Therefore, it is likely that this compound, as a spermine linker, may affect similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to the roles of spermidine. Spermidine has been reported to play important roles in cell physiology, such as ion channel regulation, bone development, inhibition of lipid formation, and involvement in the maturation of gut and immune systems . Therefore, this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s Boc groups can be deprotected under mild acidic conditions , suggesting that the pH of the environment could affect its action. Other factors, such as temperature and the presence of other chemicals, could also potentially influence the compound’s action.
Biochemische Analyse
Cellular Effects
N1,N12-Di-boc-spermine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLGUZPXGDPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
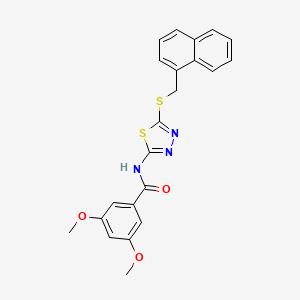
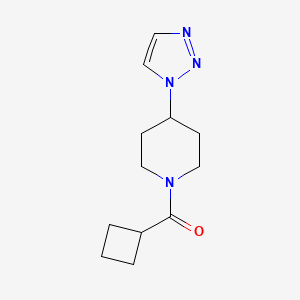
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)
![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)
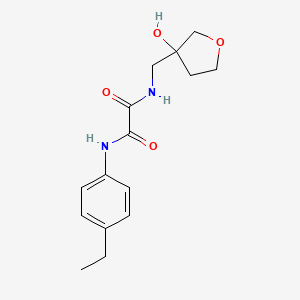
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)
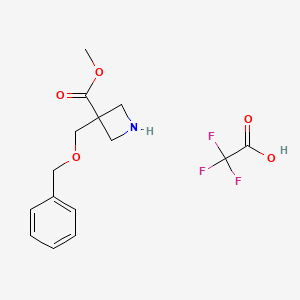
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)

![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
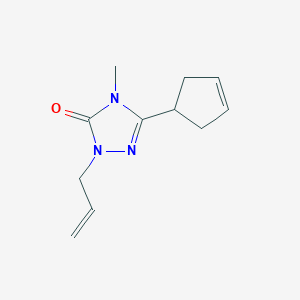
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
